
N3,N3-Dimethylpyridine-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N3,N3-Dimethylpyridine-3,5-diamine” is a chemical compound with the CAS Number: 127983-73-7 . It has a molecular weight of 137.18 and is typically found in powder form . The IUPAC name for this compound is N3,N~3~-dimethyl-3,5-pyridinediamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11N3/c1-10(2)7-3-6(8)4-9-5-7/h3-5H,8H2,1-2H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point range of 133-135 degrees Celsius .
Applications De Recherche Scientifique
Regioselectivity in Radical Bromination
- The study on unsymmetrical dimethylated pyridines, including N3,N3-Dimethylpyridine-3,5-diamine, reveals insights into regioselectivity in free radical bromination. This research is crucial for understanding the chemical behavior and potential applications of dimethylated pyridines in synthetic chemistry (Thapa et al., 2014).
Nitrosamines and Water Technology
- Nitrosamines, including N-nitrosodimethylamine (NDMA), are significant in water technology due to their presence as disinfection by-products in chloraminated waters and their potential health hazards. Understanding the precursors and mechanisms of nitrosamine formation, including the role of dimethylated pyridines, is crucial for developing strategies to mitigate their impact on water quality and human health (Nawrocki & Andrzejewski, 2011).
Role in Sleep Mechanism
- Research into the sleep-promoting effects of N3-substituted uridine derivatives, closely related to the structural motif of this compound, provides insights into their potential therapeutic applications for sleep disorders. This study highlights the complex interactions between chemical structure and biological activity, emphasizing the importance of N3 substitution for hypnotic activity (Kimura, Ho, & Yamamoto, 2001).
Formation and Destruction of NDMA
- Understanding the kinetics and mechanisms of N-nitrosodimethylamine (NDMA) formation and destruction in water is vital for environmental science and public health. Research focusing on the reactions of NDMA precursors, including dimethylamine derivatives, with various disinfectants, sheds light on the pathways leading to NDMA formation and the potential strategies for its removal from water sources (Sharma, 2012).
Pyrrolidine in Drug Discovery
- The exploration of pyrrolidine and its derivatives, which share structural similarities with this compound, underscores their significance in medicinal chemistry and drug development. This review highlights the versatility of the pyrrolidine scaffold in synthesizing biologically active compounds, demonstrating the potential of nitrogen-containing heterocycles in therapeutic applications (Petri et al., 2021).
Safety and Hazards
The safety information for “N3,N3-Dimethylpyridine-3,5-diamine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound should be stored at a temperature of 4 degrees Celsius .
Propriétés
IUPAC Name |
5-N,5-N-dimethylpyridine-3,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10(2)7-3-6(8)4-9-5-7/h3-5H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEKXZSUBYTKEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127983-73-7 |
Source


|
| Record name | N3,N3-dimethylpyridine-3,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


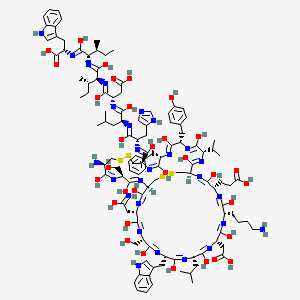
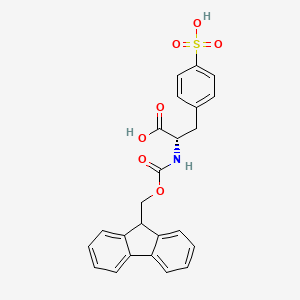

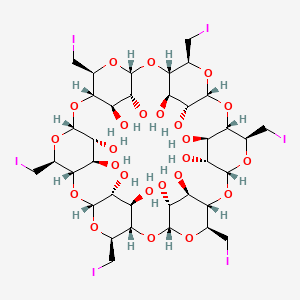
![7-Isopropyl-2-methyl-1H-benzo[D]imidazole](/img/structure/B594861.png)

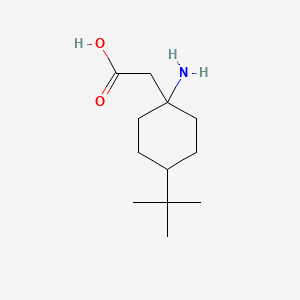

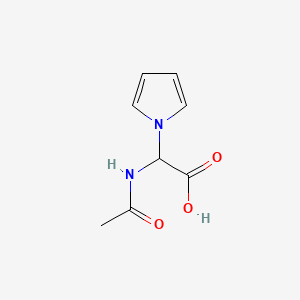
![4-Nitroso-1,4,5,6-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B594868.png)
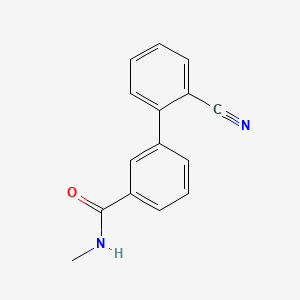
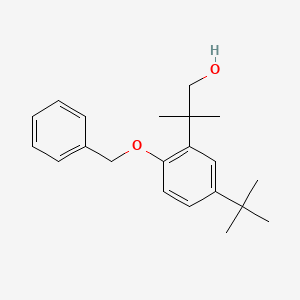
![1,2,6,9-Tetraazaspiro[4.4]nonane](/img/structure/B594874.png)